

Ramelteon impurity D CAS number and molecular formula

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Ramelteon impurity D*

Cat. No.: *B3339254*

[Get Quote](#)

Unraveling Ramelteon Impurity D: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the compounds frequently identified as **Ramelteon Impurity D**, offering clarity on their chemical identities, analytical detection, and the biological pathways of the parent drug, Ramelteon. This document is intended to serve as a valuable resource for researchers and professionals engaged in the development, analysis, and quality control of Ramelteon.

Executive Summary

Ramelteon, a selective melatonin receptor agonist, is a crucial therapeutic agent for insomnia. The control of impurities during its synthesis and formulation is paramount to ensure its safety and efficacy. This guide addresses the ambiguity surrounding "**Ramelteon Impurity D**," identifying two distinct chemical entities often given this designation. We provide their definitive chemical structures, CAS numbers, and molecular formulas. Furthermore, this guide details analytical methodologies for the detection and quantification of these impurities and illustrates the key signaling pathways of Ramelteon's mechanism of action.

Decoding "Ramelteon Impurity D": Two Distinct Entities

Through extensive investigation, it has been determined that the designation "**Ramelteon Impurity D**" can refer to one of two different molecules. This ambiguity can lead to confusion in research and manufacturing. For clarity, we present the specific details of each compound.

It is noteworthy that the compound with CAS number 880152-61-4 is also referred to by various suppliers as "Ramelteon Impurity B," "Ramelteon Isobutyryl Impurity," or "Ramelteon Impurity 3." The compound with CAS number 1346598-94-4 is consistently identified as "4-Acetyl Ramelteon."

Table 1: Chemical Identification of Ramelteon Impurities

Common Designation	IUPAC Name	CAS Number	Molecular Formula	Molecular Weight (g/mol)
Ramelteon Impurity D / B / 3	N-(2-(2,6,7,8-tetrahydro-1H-indeno[5,4-b]furan-8-yl)ethyl)isobutyramide	880152-61-4	C ₁₇ H ₂₃ NO ₂	273.37
4-Acetyl Ramelteon	(S)-N-(2-(4-acetyl-2,6,7,8-tetrahydro-1H-indeno[5,4-b]furan-8-yl)ethyl)propionamide	1346598-94-4	C ₁₈ H ₂₃ NO ₃	301.38

Analytical Methodologies for Impurity Profiling

The accurate detection and quantification of impurities are critical for drug quality control. High-Performance Liquid Chromatography (HPLC) is the most common and effective technique for

analyzing Ramelteon and its impurities.

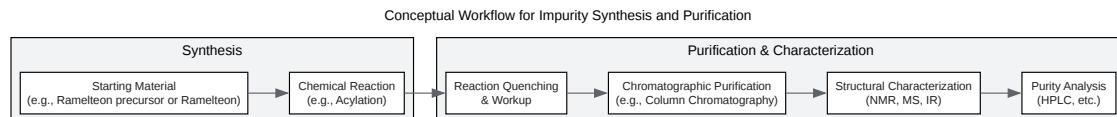
High-Performance Liquid Chromatography (HPLC)

A robust HPLC method is essential for separating Ramelteon from its potential impurities. While specific validation data for each impurity is not always publicly available, the following protocols are based on established methods for Ramelteon and related compounds.

Experimental Protocol: General HPLC Method for Ramelteon and Impurities

- Chromatographic System: A standard HPLC system equipped with a UV detector.
- Column: A C18 column (e.g., 4.6 mm x 250 mm, 5 μ m particle size) is commonly used.
- Mobile Phase: A gradient or isocratic elution using a mixture of an aqueous buffer (e.g., phosphate buffer) and an organic solvent (e.g., acetonitrile or methanol). The pH of the aqueous phase is a critical parameter for achieving optimal separation.
- Flow Rate: Typically in the range of 0.8 - 1.5 mL/min.
- Detection Wavelength: UV detection at a wavelength where Ramelteon and its impurities have significant absorbance, often in the range of 210-290 nm.
- Column Temperature: Maintained at a constant temperature, for example, 25-30 °C, to ensure reproducibility.
- Sample Preparation: Samples are dissolved in a suitable solvent, typically the mobile phase or a component of it, to a known concentration.

Table 2: Example HPLC Method Parameters and Validation Data

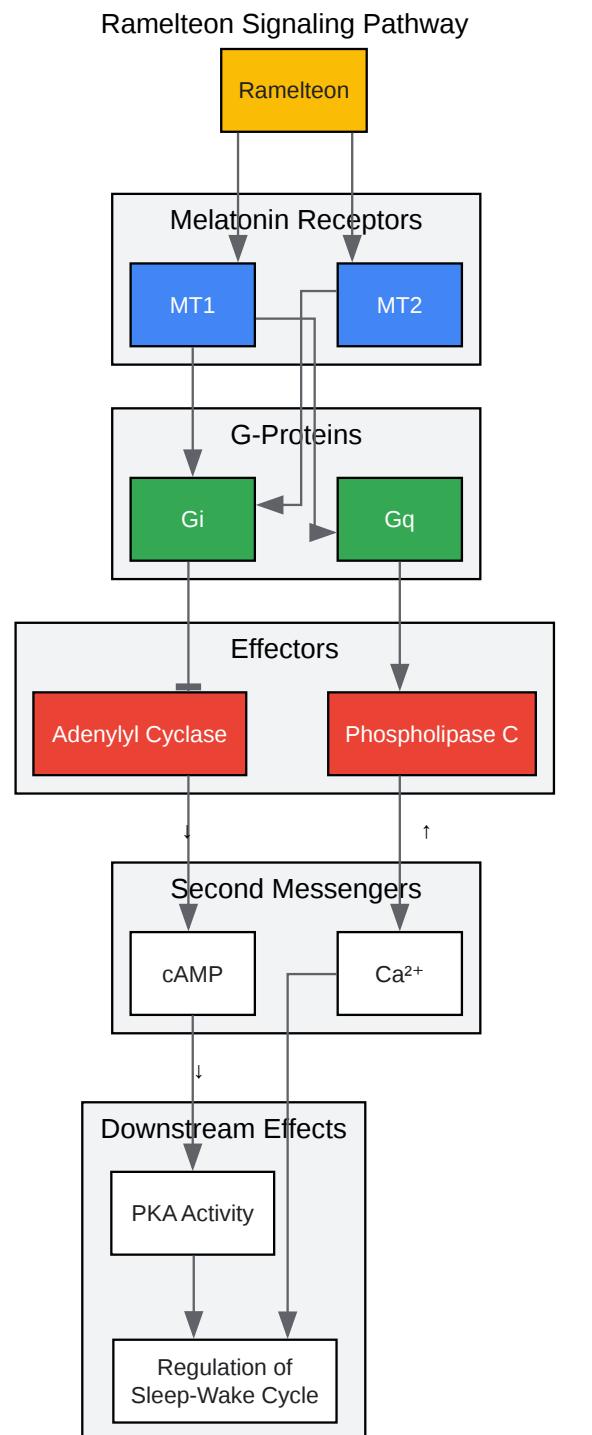

Parameter	Value/Range
Linearity Range	Typically 1-100 µg/mL
Limit of Detection (LOD)	For related compounds, LODs in the range of 0.025 - 0.4 µg/mL have been reported. [1] [2]
Limit of Quantification (LOQ)	For related compounds, LOQs in the range of 0.077 - 1.1 µg/mL have been reported. [1] [2]
Precision (%RSD)	Typically < 2% for repeatability and intermediate precision.
Accuracy (% Recovery)	Generally in the range of 98-102%.

Note: The LOD and LOQ are highly dependent on the specific impurity, the instrumentation, and the chromatographic conditions. The values presented are indicative based on published data for Ramelteon and its enantiomer.

Synthesis of Impurities

Detailed, publicly available experimental protocols for the synthesis of these specific impurities are scarce. However, a plausible synthetic route for N-(2-(2,6,7,8-tetrahydro-1H-indeno[5,4-b]furan-8-yl)ethyl)isobutyramide would involve the acylation of the corresponding amine precursor, 2-(2,6,7,8-tetrahydro-1H-indeno[5,4-b]furan-8-yl)ethanamine, with isobutyryl chloride or isobutyric anhydride. The synthesis of 4-Acetyl Ramelteon would likely involve a Friedel-Crafts acylation of the Ramelteon molecule.

Below is a conceptual workflow for the synthesis and purification of these impurities for use as reference standards.


[Click to download full resolution via product page](#)

Caption: Conceptual workflow for impurity synthesis.

Ramelteon's Mechanism of Action: Signaling Pathways

Ramelteon exerts its therapeutic effect by acting as a selective agonist at the melatonin MT1 and MT2 receptors, which are G-protein coupled receptors (GPCRs) located primarily in the suprachiasmatic nucleus (SCN) of the hypothalamus. The activation of these receptors initiates a signaling cascade that ultimately regulates the sleep-wake cycle.

The binding of Ramelteon to MT1 and MT2 receptors primarily leads to the inhibition of adenylyl cyclase via the Gi alpha subunit, resulting in decreased intracellular cyclic AMP (cAMP) levels. A reduction in cAMP leads to decreased activity of Protein Kinase A (PKA). The MT1 receptor can also couple to Gq proteins, activating Phospholipase C (PLC), which in turn leads to an increase in intracellular calcium.

[Click to download full resolution via product page](#)

Caption: Ramelteon's primary signaling pathways.

Conclusion

This technical guide has provided a detailed examination of the compounds known as **Ramelteon Impurity D**, clarifying their distinct chemical identities. By presenting structured data, outlining analytical methodologies, and visualizing the drug's mechanism of action, we aim to equip researchers and drug development professionals with the necessary knowledge to effectively manage the quality and safety of Ramelteon. The provided information serves as a foundational resource for further investigation and the development of robust analytical and synthetic strategies.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Enantiomeric separation of a melatonin agonist Ramelteon using amylose-based chiral stationary phase - Arabian Journal of Chemistry [arabjchem.org]
- 2. Bot Verification [rasayanjournal.co.in]
- To cite this document: BenchChem. [Ramelteon impurity D CAS number and molecular formula]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b3339254#ramelteon-impurity-d-cas-number-and-molecular-formula>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com